molecular formula C44H32Au2Cl2P2 B1589868 Dichloro[(+/-)-binap]digold(I) CAS No. 685138-48-1

Dichloro[(+/-)-binap]digold(I)

Cat. No. B1589868
CAS RN: 685138-48-1
M. Wt: 1087.5 g/mol
InChI Key: ALCLMPWXOJPBJG-UHFFFAOYSA-L
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Description

Dichloro[(+/-)-binap]digold(I) is a gold-containing organometallic compound with a wide range of applications in organic synthesis and catalysis. It is a chiral compound that can be used in asymmetric catalysis for the synthesis of a variety of molecules with diverse functional groups. Its unique properties make it an attractive choice for use in the laboratory and industry.

Scientific Research Applications

Synthesis and Structural Characterization

A significant application of digold(I) complexes, similar to Dichloro[(+/-)-binap]digold(I), is in the synthesis of unique gold(I)/gold(III) complexes. Méndez et al. (2005) described the formation of asymmetric heterovalent gold(I)/gold(III) complexes through the reaction of a symmetric digold(II)dichloride bis(ylide) complex with acetylides. This process represents a novel example of reversible comproportionation between binuclear gold(I)/gold(III) and digold(II) complexes, which is unprecedented in gold chemistry Méndez et al., 2005.

Catalytic Applications

The catalytic capabilities of digold complexes are highlighted through various reactions. For example, Nuevo et al. (2018) discussed a digold(I) complex with a pyrene-di-N-heterocyclic carbene ligand showing enhanced catalytic activity in the hydroamination of phenylacetylene. The presence of polycylic aromatic hydrocarbons (PAHs) increases the catalytic activity of this complex, demonstrating its potential in catalytic reactions Nuevo et al., 2018.

Luminescence Properties

Digold complexes have been studied for their luminescent properties. England et al. (2018) explored the vapoluminescent behavior and single-crystal-to-single-crystal transformations of chloroform solvates of digold cation complexes. These transformations affect the structure and luminescence of the digold cation, revealing potential applications in materials science and optoelectronics England et al., 2018.

properties

IUPAC Name

chlorogold;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32P2.2Au.2ClH/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;;/h1-32H;;;2*1H/q;2*+1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCLMPWXOJPBJG-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Au].Cl[Au]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32Au2Cl2P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10475008
Record name ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1087.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorogold;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

CAS RN

685138-48-1
Record name ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10475008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichloro[(+/-)-binap]digold(I)
Reactant of Route 2
Dichloro[(+/-)-binap]digold(I)
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Reactant of Route 3
Dichloro[(+/-)-binap]digold(I)
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Dichloro[(+/-)-binap]digold(I)
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Dichloro[(+/-)-binap]digold(I)
Reactant of Route 6
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Dichloro[(+/-)-binap]digold(I)

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